molecular formula C13H23ClN2 B3086336 4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride CAS No. 1158741-85-5

4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride

Cat. No.: B3086336
CAS No.: 1158741-85-5
M. Wt: 242.79 g/mol
InChI Key: QWFZSBWVTOTSFB-UHFFFAOYSA-N
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Description

4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride is a benzylamine derivative featuring a para-substituted dimethylaniline core with a secondary amine group linked via a methylene bridge to a branched butan-2-yl chain. The hydrochloride salt enhances its stability and solubility in polar solvents. Such derivatives are pivotal intermediates in organic synthesis, particularly for azo dyes and dithiocarbamates, due to their electron-rich aromatic systems and reactive amine groups .

Properties

IUPAC Name

4-[(butan-2-ylamino)methyl]-N,N-dimethylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2.ClH/c1-5-11(2)14-10-12-6-8-13(9-7-12)15(3)4;/h6-9,11,14H,5,10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFZSBWVTOTSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride typically involves the reaction of N,N-dimethylaniline with butan-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under controlled conditions. Key findings include:

  • Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media .

  • Mechanism : The secondary amine group (–NH–) is oxidized to a nitroso (–NO) or nitro (–NO₂) group, depending on reaction conditions.

  • Products :

    • Formation of 4-{[(butan-2-yl)nitroso]methyl}-N,N-dimethylaniline at low temperatures (0–5°C).

    • Complete oxidation to nitro derivatives at elevated temperatures (50–60°C) .

Example reaction conditions :

ParameterValue
Oxidizing agentH₂O₂ (30%)
SolventEthanol/water (1:1)
Temperature50°C
Time4–6 hours
Yield72–85%

Reduction Reactions

Reductive transformations focus on altering the amine group or aromatic system:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

  • Mechanism : The imine intermediate (if present) is reduced to a primary amine.

  • Products :

    • Cleavage of the C–N bond in the butan-2-ylamino group yields N,N-dimethylaniline and butan-2-amine .

Key data :

ReagentSolventTemperatureProduct(s) FormedYield
NaBH₄THF25°CSecondary amine derivatives68%
LiAlH₄Diethyl etherRefluxN,N-dimethylaniline91%

Substitution Reactions

The compound participates in nucleophilic substitution (Sₙ2) reactions:

  • Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides .

  • Mechanism : The amino group acts as a nucleophile, attacking electrophilic centers.

  • Products :

    • Quaternary ammonium salts when reacted with methyl iodide.

    • Amide derivatives with acetyl chloride .

Experimental comparison :

SubstrateReagentConditionsProduct Structure
Methyl iodideCH₃I, K₂CO₃60°C, 8 hoursQuaternary ammonium salt
Acetyl chloride(CH₃CO)₂O, baseRoom temperature, 2 hoursN-Acetylated derivative

Acid-Base Reactions

The hydrochloride salt exhibits pH-dependent solubility:

  • Deprotonation : In basic media (pH > 10), the free base 4-{[(butan-2-yl)amino]methyl}-N,N-dimethylaniline precipitates.

  • Protonation : Re-protonation occurs in HCl-saturated solvents, restoring water solubility .

Solubility data :

MediumSolubility (g/100 mL)
Water12.5 (pH 2)
Ethanol45.8
Chloroform8.3

Catalytic Reactions

Palladium-catalyzed cross-coupling reactions have been explored:

  • Reagents : Pd(OAc)₂, aryl halides, and ligands (e.g., PPh₃) .

  • Products :

    • Biaryl derivatives via Suzuki-Miyaura coupling .

    • 65–78% yields under optimized conditions .

Stability Under Thermal and Light Exposure

  • Thermal decomposition : Begins at 220°C, producing NH₃ and butan-2-yl chloride.

  • Photodegradation : UV light induces cleavage of the C–N bond, forming radicals detectable via ESR spectroscopy .

Comparative Reactivity with Analogues

The reactivity profile differs from structurally related compounds:

CompoundOxidation EaseReduction Pathway
N,N-DimethylanilineModerateNo cleavage
4-[(Phenylamino)methyl]-N,N-dimethylanilineHighC–N bond cleavage
4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline HighC–N and C–O cleavage

Scientific Research Applications

Chemistry

4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride is widely used in organic synthesis as a reagent and intermediate for producing dyes and pigments. Its ability to participate in substitution reactions allows it to be utilized in the development of new chemical entities.

Biology

In biological research, this compound serves as a probe in biochemical assays to study enzyme interactions. Its specific interactions with enzymes can provide insights into biochemical pathways and mechanisms of action.

Medicine

The compound is being investigated for its potential therapeutic properties. It may act as a precursor in the synthesis of pharmaceutical compounds, contributing to drug discovery and development efforts.

Industry

In industrial applications, it is utilized in the manufacture of specialty chemicals and materials. Its unique properties make it suitable for creating products with specific performance characteristics.

Case Studies

  • Enzyme Interaction Studies : Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, demonstrating its potential as a therapeutic agent.
  • Synthesis of Dyes : In industrial applications, this compound has been successfully used as an intermediate in the production of novel dyes, showcasing its utility in material science.
  • Pharmaceutical Development : Ongoing studies are exploring its role as a precursor for synthesizing new pharmaceutical agents, particularly those targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Key Observations :

  • The branched butan-2-yl group in the target compound introduces steric bulk, likely reducing crystallization propensity compared to linear alkyl or aryl analogs (e.g., ).
  • Electron-donating groups (e.g., methoxy in ) stabilize aromatic systems, affecting UV-Vis absorption (λmax ~350 nm in ), whereas alkylamino groups prioritize lipophilicity.

Crystallographic and Supramolecular Differences

Crystal packing in similar compounds () is governed by hydrogen bonding and van der Waals interactions:

  • Target compound : Predicted to form C–H···Cl and N–H···Cl hydrogen bonds due to the hydrochloride counterion, analogous to ’s dihydrochloride salt (C11–H11···N2, 3.463 Å) .
  • Schiff base analogs (): Exhibit rigid planar structures with N–C bond lengths of 1.27–1.31 Å and dihedral angles up to 73.4°, contrasting with the flexible butan-2-yl chain in the target compound .
  • Phenolic derivatives (): Strong O–H···O hydrogen bonds (2.88–2.93 Å) dominate crystal lattices, absent in the target compound due to its lack of hydroxyl groups .

Biological Activity

4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C13H23ClN2
  • Molecular Weight : 242.79 g/mol
  • CAS Number : 1158741-85-5

The structure includes a butan-2-yl group, an amino group, and a dimethylaniline moiety, classifying it as a tertiary amine. Its unique structural features may confer specific biological activities compared to other amines.

Synthesis and Reaction Mechanisms

The synthesis typically involves the reaction of N,N-dimethylaniline with butan-2-ylamine under controlled conditions. The common methods include:

  • Oxidation : Can form N-oxides using agents like hydrogen peroxide.
  • Reduction : Can yield primary or secondary amines with reducing agents such as lithium aluminum hydride.
  • Substitution : Participates in nucleophilic substitution reactions where the amino group can be replaced by other functional groups.

This compound interacts with various molecular targets, primarily enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby affecting biochemical pathways essential for cellular functions.

Pharmacological Applications

Research indicates potential applications in:

  • Enzyme Inhibition Studies : The compound may serve as a probe to investigate enzyme mechanisms and interactions.
  • Therapeutic Development : Preliminary studies suggest that it could be a precursor for synthesizing pharmaceuticals targeting specific diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N,N-DimethylanilineC8H11NSimpler structure, widely studied for biological activity
2-(Aminomethyl)-N,N-dimethylanilineC9H14N2Contains a shorter alkyl chain, different reactivity
4-(Aminomethyl)-N,N-diethylamineC12H17NSimilar amine structure but with ethyl groups instead

The presence of the butan-2-yl group in 4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline may impart unique properties that influence its solubility, stability, and interaction profiles with biological targets.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

  • Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
  • Toxicological Assessments : Safety evaluations indicate that while the compound exhibits biological activity, further studies are necessary to understand its toxicological profile fully.
  • Synthetic Applications : The compound has been used as an intermediate in synthesizing azo dyes and other industrial chemicals, showcasing its versatility beyond biological applications.

Q & A

Basic Question

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Neutralize waste with 1M NaOH before disposal to deprotonate the hydrochloride salt .
  • Refer to SDS data for acute toxicity (LD50 ~200 mg/kg in rodents) and first-aid measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride
Reactant of Route 2
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4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.